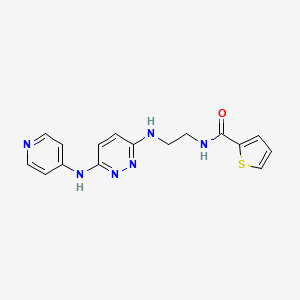

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Description

The compound N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a heterocyclic molecule featuring a pyridazine core substituted with a pyridin-4-ylamino group and linked via an ethylamine chain to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-16(13-2-1-11-24-13)19-10-9-18-14-3-4-15(22-21-14)20-12-5-7-17-8-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGRNADYLUOOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including amination, coupling, and cyclization to introduce the pyridazine and pyridine rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide has shown promising anticancer effects. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell growth, leading to reduced tumor proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways, particularly those involving G protein-coupled receptors (GPCRs), crucial for cellular communication.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15.3 | Effective against cervical cancer |

| MCF-7 | 12.5 | Significant effect on breast cancer |

| A549 | 18.7 | Moderate activity on lung cancer |

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

In Vivo Studies

In studies involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as an effective anticancer agent.

Clinical Trials

Early-phase clinical trials are underway to assess the safety and efficacy of this compound in humans, particularly for treating specific types of cancer. These trials aim to establish dosage regimens and evaluate potential side effects.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications and Gaps

- Therapeutic Potential: The structural resemblance to BTK inhibitors (e.g., GDC-0834) suggests kinase inhibition as a plausible mechanism, though empirical validation is needed .

- Solubility vs. Affinity Trade-offs: Quinoline derivatives () may exhibit higher lipophilicity than the pyridazine-based target, impacting bioavailability .

- Synthetic Feasibility : The target compound’s modular structure allows for easier derivatization compared to dihydropyridines (), which are prone to oxidation .

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Pyridazinyl group : Known for its role in biological activity.

- Pyridinyl group : Often associated with various pharmacological properties.

- Thiophene moiety : Contributes to the electronic properties and potential interactions with biological targets.

The molecular formula and weight are essential for understanding its reactivity and interactions, which are crucial in drug design.

This compound exhibits several mechanisms of action that underline its biological activity:

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can lead to increased cAMP levels, which is beneficial in treating inflammatory diseases and asthma .

- Antimicrobial Activity : Studies have demonstrated that related compounds exhibit significant antibacterial properties against various strains, including E. coli and S. aureus. The zones of inhibition measured in agar diffusion assays indicate a strong potential for this compound as an antimicrobial agent .

- Cancer Cell Line Inhibition : Preliminary studies suggest that this compound may exhibit antiproliferative effects against specific cancer cell lines, although detailed studies are required to quantify these effects .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.